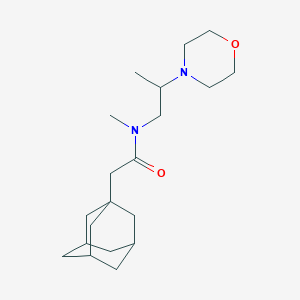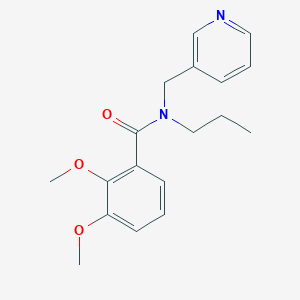![molecular formula C19H28N2O3 B5904341 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide, also known as LY294002, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, which are known to play a crucial role in cellular signaling pathways.
Wirkmechanismus
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide exerts its pharmacological effects by inhibiting the activity of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide inhibits the production of PIP3, thereby blocking the downstream signaling pathways and inhibiting cell growth and survival.
Biochemical and Physiological Effects
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to have a broad range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a widely used tool compound in basic research and drug discovery. It has several advantages, including high potency, specificity, and selectivity for PI3K inhibition. However, it also has some limitations, including poor solubility in aqueous solutions, potential off-target effects, and limited bioavailability in vivo.
Zukünftige Richtungen
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied in preclinical models of various diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, its potential therapeutic applications are still being explored, and several future directions can be pursued. These include:
1. Combination therapy: 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be combined with other drugs to enhance its efficacy and overcome drug resistance.
2. Targeted delivery: Strategies can be developed to improve the bioavailability and targeted delivery of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide to specific tissues or cells.
3. New analogs: New analogs of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be synthesized to improve its pharmacokinetic properties and selectivity for PI3K inhibition.
4. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the downstream signaling pathways and cellular processes affected by 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
In conclusion, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has several advantages and limitations for lab experiments, and several future directions can be pursued to further explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-morpholin-4-ylbutan-1-amine with 4-bromobenzoyl chloride to form 4-bromo-N-(2-morpholin-4-ylbutyl)benzamide. This intermediate is then reacted with 2-methylprop-2-en-1-ol in the presence of a base to form the final product, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. PI3K signaling pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-17(21-9-11-23-12-10-21)13-20-19(22)16-5-7-18(8-6-16)24-14-15(2)3/h5-8,17H,2,4,9-14H2,1,3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXKUEIUPHISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OCC(=C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)


![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)

![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)